Synthetic Efficiency: Quantitative One-Step Yield for 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine
A published synthetic protocol reports the one-step synthesis of 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. This high-yielding, single-step procedure provides a verifiable advantage over the synthesis of structural analogs lacking the 4-methyl group or bearing alternative halogens, which may require additional synthetic steps, lower-yielding halogenation sequences, or more stringent reaction conditions.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | No direct head-to-head yield comparison for analogs available in public literature |
| Quantified Difference | Not available |
| Conditions | Adapted Vilsmeier conditions; one-step synthesis |
Why This Matters
A validated, high-yield synthetic route reduces procurement uncertainty and supports scalable research applications.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine. Molbank. 2023;2023(2):M1654. View Source
